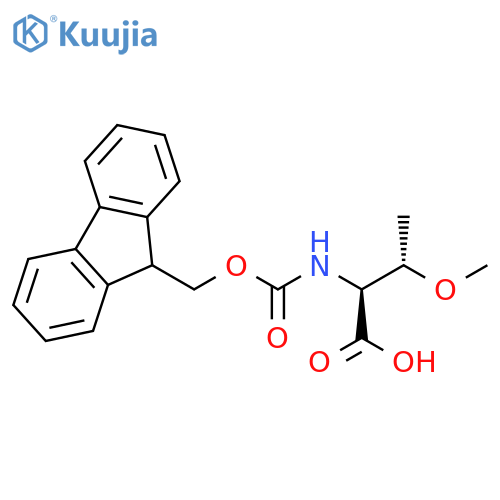Cas no 1279029-70-7 (FMOC-(2S,3S)-2-AMINO-3-METHOXYBUTANOIC ACID)

1279029-70-7 structure
商品名:FMOC-(2S,3S)-2-AMINO-3-METHOXYBUTANOIC ACID
FMOC-(2S,3S)-2-AMINO-3-METHOXYBUTANOIC ACID 化学的及び物理的性質
名前と識別子
-
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-L-allothreonine
- Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid
- FMOC-(2S,3S)-2-AMINO-3-METHYLOXYBUTANOIC ACID
- FMOC-ALLO-O-METHYL-L-THR
- N-Fmoc-O-methyl-L-allothreonine
- N-Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid
- MFCD02682600
- (2S,3S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methoxybutanoic acid
- CS-0439213
- SCHEMBL20639459
- (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid
- (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid
- 1279029-70-7
- Fmoc-allo-o-methyl-L-Thr, AldrichCPR
- (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid
- (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoicacid
- FMOC-(2S,3S)-2-AMINO-3-METHOXYBUTANOIC ACID
-
- MDL: MFCD02682600
- インチ: 1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m0/s1
- InChIKey: BOGQZFFOTLSMMA-SGTLLEGYSA-N
- ほほえんだ: C(O)(=O)[C@H]([C@@H](OC)C)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 355.14197277g/mol
- どういたいしつりょう: 355.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 488
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 84.9Ų
FMOC-(2S,3S)-2-AMINO-3-METHOXYBUTANOIC ACID 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509880-1g |
N-Fmoc-O-methyl-L-allothreonine |
1279029-70-7 | 98% | 1g |
¥12448.00 | 2024-08-09 | |
| TRC | F861118-1mg |
Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid |
1279029-70-7 | 1mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F861118-10mg |
Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid |
1279029-70-7 | 10mg |
$ 295.00 | 2022-06-04 | ||
| TRC | F861118-2mg |
Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid |
1279029-70-7 | 2mg |
$ 70.00 | 2022-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD555720-1g |
(2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid |
1279029-70-7 | 97% | 1g |
¥9387.0 | 2023-04-03 |
FMOC-(2S,3S)-2-AMINO-3-METHOXYBUTANOIC ACID 関連文献
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
1279029-70-7 (FMOC-(2S,3S)-2-AMINO-3-METHOXYBUTANOIC ACID) 関連製品
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
